- Development of a General and Selective Nanostructured Cobalt Catalyst for the Hydrogenation of Benzofurans, Indoles and BenzothiophenesAngewandte Chemie, 2023, 62(10),,
Cas no 90874-56-9 (2,5-Dimethyl-2,3-dihydro-1H-indole)

90874-56-9 structure
Produktname:2,5-Dimethyl-2,3-dihydro-1H-indole
2,5-Dimethyl-2,3-dihydro-1H-indole Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,3-dihydro-2,5-dimethyl-1H-Indole
- 1H-Indole, 2,3-dihydro-2,5-dimethyl-
- 2,5-Dimethyl-2,3-dihydro-1H-indole
- 2,3-Dihydro-2,5-dimethyl-1H-indole (ACI)
- Indoline, 2,5-dimethyl- (7CI)
- 90874-56-9
- MFCD16300825
- D78738
- SB39805
- 2,5-Dimethylindoline
- AKOS006358681
- CS-0152911
- BS-50090
- SCHEMBL7922397
-
- MDL: MFCD16300825
- Inchi: 1S/C10H13N/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-5,8,11H,6H2,1-2H3
- InChI-Schlüssel: MVEUSNIEJOXRAO-UHFFFAOYSA-N
- Lächelt: C1C(C)=CC2=C(NC(C2)C)C=1
Berechnete Eigenschaften
- Genaue Masse: 147.105
- Monoisotopenmasse: 147.105
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 0
- Komplexität: 144
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topologische Polaroberfläche: 12A^2
2,5-Dimethyl-2,3-dihydro-1H-indole Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD285808-250mg |
2,5-Dimethylindoline |
90874-56-9 | 96% | 250mg |
¥198.0 | 2024-04-17 | |
TRC | D890810-100mg |
2,5-Dimethyl-2,3-dihydro-1H-indole |
90874-56-9 | 100mg |
$ 299.00 | 2023-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X00055-1g |
2,5-Dimethylindoline |
90874-56-9 | 96% | 1g |
¥712.0 | 2024-07-18 | |
TRC | D890810-50mg |
2,5-Dimethyl-2,3-dihydro-1H-indole |
90874-56-9 | 50mg |
$ 219.00 | 2023-09-07 | ||
Alichem | A199007170-1g |
2,5-Dimethylindoline |
90874-56-9 | 95% | 1g |
$478.74 | 2023-08-31 | |
eNovation Chemicals LLC | D968596-5g |
2,5-Dimethyl-2,3-dihydro-1H-indole |
90874-56-9 | 95% | 5g |
$1335 | 2024-07-28 | |
TRC | D890810-10mg |
2,5-Dimethyl-2,3-dihydro-1H-indole |
90874-56-9 | 10mg |
$ 64.00 | 2023-09-07 | ||
Chemenu | CM148226-1g |
2,5-Dimethyl-2,3-dihydro-1H-indole |
90874-56-9 | 95% | 1g |
$145 | 2024-07-20 | |
Cooke Chemical | BD0222953-5g |
2,5-Dimethylindoline |
90874-56-9 | 96% | 5g |
RMB 3673.60 | 2025-02-21 | |
eNovation Chemicals LLC | D968596-250mg |
2,5-Dimethyl-2,3-dihydro-1H-indole |
90874-56-9 | 95% | 250mg |
$185 | 2024-07-28 |
2,5-Dimethyl-2,3-dihydro-1H-indole Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Cobalt (functionalized in to cobalt oxide core shell supported on silica) , Silica Solvents: Toluene ; 48 h, 50 bar, 135 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Ruthenium phosphide (Ru2P) Solvents: Ethanol ; 5 h, 5 bar, 60 °C
Referenz
- Geometric and electronic effects on the performance of a bifunctional Ru2P catalyst in the hydrogenation and acceptorless dehydrogenation of N-heteroarenesChinese Journal of Catalysis, 2021, 42(7), 1185-1194,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Tin , Hydrochloric acid Solvents: Ethanol , Water ; 4 h, 90 °C
1.2 Reagents: Potassium hydroxide Solvents: Water
1.2 Reagents: Potassium hydroxide Solvents: Water
Referenz
- Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide OrganocatalystAngewandte Chemie, 2017, 56(21), 5760-5764,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Catalysts: Palladium Solvents: 2,2,2-Trifluoroethanol ; 21 °C
1.2 Reagents: Diboronic acid ; 24 h, 40 °C
1.2 Reagents: Diboronic acid ; 24 h, 40 °C
Referenz
- Pd/C-Catalyzed transfer hydrogenation of N-H indoles with trifluoroethanol and tetrahydroxydiboron as the hydrogen sourceOrganic & Biomolecular Chemistry, 2021, 19(3), 548-551,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Dichloromethane
1.2 Reagents: Tin tetrachloride Solvents: Dichloromethane ; 30 min, -20 °C
1.3 Reagents: Triethylamine
1.4 Solvents: Diethyl ether , Methanol , Dichloromethane
1.5 Reagents: Azobisisobutyronitrile , Tributylstannane Solvents: Toluene ; 2 h, 90 °C
1.6 Solvents: Dichloromethane
1.7 Reagents: Hydrochloric acid Solvents: Water
1.8 Solvents: Hexane
1.9 Reagents: Sodium hydroxide Solvents: Water
1.10 Solvents: Diethyl ether
1.11 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Tin tetrachloride Solvents: Dichloromethane ; 30 min, -20 °C
1.3 Reagents: Triethylamine
1.4 Solvents: Diethyl ether , Methanol , Dichloromethane
1.5 Reagents: Azobisisobutyronitrile , Tributylstannane Solvents: Toluene ; 2 h, 90 °C
1.6 Solvents: Dichloromethane
1.7 Reagents: Hydrochloric acid Solvents: Water
1.8 Solvents: Hexane
1.9 Reagents: Sodium hydroxide Solvents: Water
1.10 Solvents: Diethyl ether
1.11 Reagents: Sodium chloride Solvents: Water
Referenz
- Novel strategies for the solid phase synthesis of substituted indolines and indolesBioorganic & Medicinal Chemistry, 2003, 11(3), 465-476,
2,5-Dimethyl-2,3-dihydro-1H-indole Raw materials
2,5-Dimethyl-2,3-dihydro-1H-indole Preparation Products
2,5-Dimethyl-2,3-dihydro-1H-indole Verwandte Literatur
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:90874-56-9)2,5-Dimethyl-2,3-dihydro-1H-indole

Reinheit:99%
Menge:5g
Preis ($):308.0